Cas no 1069-48-3 (D-ALLYLGLYCINE)
D-ALLYLGLYCINE structure
Product Name:D-ALLYLGLYCINE
D-ALLYLGLYCINE Chemical and Physical Properties
Names and Identifiers
-
- D-ALLYLGLYCINE
- RARECHEM BK PT 0252
- D-ALPHA-ALLYL-GLYCINE
- D-ALPHA-ALLYL-GLY
- D-C-ALLYLGLYCINE
- D-2-AMINO-4-PENTENOIC ACID
- H-ALLYL-D-GLYCINE
- H-D-GLY(ALLYL)-OH
- H-D-ALGLY-OH
- 2-aminopent-4-enoic acid
- (R)-2-AMINO-4-PENTENOIC ACID)
- 2-amino-4-pentenoic acid
- 2-azanylpent-4-enoic acid
- 3-VINYL-D-ALANINE
- Allylglycine
- D,L-2-amino-4-pentenoic acid
- DL-allylglycine
- FT-0649687
- SY064478
- (R)-2-amino-pent-4-enoic acid
- MFCD00063103
- NSC20898
- dl-c-Allylglycine
- H-Allyl-DL-glycine
- F8881-3848
- alpha-Allyl-Gly-OH
- Dl-2-Amino-4-Pentenoic Acid
- FT-0648842
- NSC-20898
- (R)-2-Allylglycine
- 2-Allyl-DL-glycine
- AB88392
- 1069-48-3
- 2-Amino-4-pentanoic acid
- AI3-52415
- AKOS000197494
- SY052428
- NSC70870
- NSC-70870
- O10661
- EINECS 231-689-8
- SCHEMBL44428
- AB89048
- 4-Pentenoic acid, 2-amino-
- 7685-44-1
- BCP04800
- HY-W023493
- SY008709
- DL-2-Allylglycine
- 2-Ammoniopent-4-enoate
- NS00044687
- Q4733443
- DTXSID701313217
- BP-12843
- Z317024964
- 4-Pentenoic acid, 2-amino-, (+/-)-
- EN300-49121
- A2663
- dl-2-Amino-1-pentenoic acid
- 4-Pentenoic acid, 2-amino-, (.+/-.)-
- 2-AMINOPENT-4-ENOIC ACID ;Dl-c-Allylglycine
- CHEMBL4096969
- AS-56631
- DL-2-Aminopent-4-enoic acid
- FT-0602665
- FT-0627674
- NSC 20898
- AKOS016842838
- MFCD00063104
- CS-0060001
- CHEBI:231241
- 2-allylglycine
- alpha-allylglycine
- allyl-C-glycine
- CHEBI:231976
- H-Allyl-L-glycine
-
- Inchi: 1S/C5H9NO2/c1-2-3-4(6)5(7)8/h2,4H,1,3,6H2,(H,7,8)
- InChI Key: WNNNWFKQCKFSDK-UHFFFAOYSA-N
- SMILES: OC(C(CC=C)N)=O
Computed Properties
- Exact Mass: 115.06337
- Monoisotopic Mass: 115.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 101
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -2.3
- Topological Polar Surface Area: 63.3A^2
Experimental Properties
- Color/Form: Gray white solid
- Density: 1.098
- Boiling Point: 231 °C at 760 mmHg
- Flash Point: 93.5 °C
- Refractive Index: 1.484
- PSA: 63.32
- LogP: 0.67470
- Specific Rotation: 37 º (C=2% IN H2O)
D-ALLYLGLYCINE Security Information
- WGK Germany:3
- Safety Instruction: S22;S24/25
- Storage Condition:2-8°C
D-ALLYLGLYCINE Related Literature
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
-
Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
1069-48-3 (D-ALLYLGLYCINE) Related Products
- 7685-44-1(2-aminopent-4-enoic acid)
- 1140737-02-5((S)-2-Aminooct-7-enoic acid)
- 924307-76-6((2S)-2-aminonon-8-enoic acid)
- 166734-64-1((2S)-2-aminohept-6-enoic acid)
- 54594-06-8(H-D-Gly(allyl)-OH)
- 16258-05-2(2-aminohex-5-enoic acid)
- 103067-78-3((2R)-2-aminohex-5-enoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk